Avenanthramide D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBHLTYBRKASIZ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316674 | |
| Record name | Avenanthramide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115610-36-1, 53901-55-6 | |
| Record name | Avenanthramide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053901556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenanthramide D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenanthramide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVENANTHRAMIDE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24HT67X53Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Avenanthramide 1p | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis of Avenanthramide D
Precursor Pathways and Metabolic Origins
The molecular structure of Avenanthramide D, like other avenanthramides, consists of two core components: an anthranilic acid derivative and a hydroxycinnamic acid derivative, linked by an amide bond. nih.govbohrium.com The biosynthesis of this compound is a clear example of the integration of primary and secondary metabolic pathways, providing the necessary molecular skeletons for its assembly. bohrium.commdpi.com
Derivations from the Shikimate Pathway
The shikimate pathway is a fundamental metabolic route in plants and microorganisms, responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. researchgate.netnih.gov This pathway serves as the origin for the anthranilate moiety of this compound.
The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose-4-phosphate, from the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net A series of seven enzymatic reactions converts these initial substrates into chorismate, which is the final common intermediate and a critical branch point. researchgate.netresearchgate.net It is from chorismate that anthranilate is derived, serving as the acyl acceptor in the final step of this compound synthesis. mdpi.comresearchgate.netresearchgate.net The shikimate pathway is thus the foundational source for one of the two key structural components of avenanthramides. mdpi.comnih.gov
Integration with the Phenylpropanoid Metabolic Pathway
The second precursor for this compound, the p-coumaric acid moiety, is generated via the phenylpropanoid pathway. nih.govresearchgate.net This pathway is a major route in plant secondary metabolism, producing a wide array of phenolic compounds, including flavonoids, lignins, and hydroxycinnamic acids. nih.govmdpi.commdpi.com
The phenylpropanoid pathway typically starts with the amino acid phenylalanine, which is a product of the aforementioned shikimate pathway. mdpi.com However, the synthesis of the p-coumaric acid needed for this compound can also begin with tyrosine. researchgate.netnih.gov This integration demonstrates how different metabolic networks converge to produce specialized molecules. The phenylpropanoid pathway provides the hydroxycinnamoyl-CoA thioester, which acts as the acyl donor in the final condensation reaction. nih.govmdpi.com
Key Enzymatic Steps in this compound Formation
The biosynthesis of this compound from its precursors is a coordinated process involving several key enzymes. Research using engineered Escherichia coli has successfully demonstrated the synthesis of this compound from glucose, highlighting the essential roles of three specific enzymes in its formation. nih.gov
Role of Tyrosine Ammonia (B1221849) Lyase (TAL)
The initial step in forming the p-coumaric acid portion of this compound involves the non-oxidative deamination of tyrosine. This reaction is catalyzed by Tyrosine Ammonia Lyase (TAL) . nih.govnih.gov TAL converts L-tyrosine directly into p-coumaric acid. nih.govmdpi.com This is a crucial step, particularly in some monocots, as it can bypass the two-step conversion from phenylalanine that requires the enzymes Phenylalanine Ammonia Lyase (PAL) and Cinnamate-4-hydroxylase (C4H). mdpi.commdpi.com The direct conversion from tyrosine represents a more streamlined route for producing the necessary phenylpropanoid precursor. mdpi.com
Function of 4-Coumarate:Coenzyme A Ligase (4CL)
Before the final condensation can occur, the p-coumaric acid generated by TAL must be activated. This activation is mediated by the enzyme 4-Coumarate:Coenzyme A Ligase (4CL) . researchgate.netnih.gov 4CL is a key enzyme in the general phenylpropanoid pathway that catalyzes the ATP-dependent formation of a high-energy thioester bond between the carboxyl group of a hydroxycinnamic acid and Coenzyme A (CoA). researchgate.netnih.govfrontiersin.org
Specifically, 4CL converts p-coumaric acid into p-coumaroyl-CoA. mdpi.comresearchgate.net This activated thioester is the reactive acyl donor required for the subsequent amidation reaction. nih.govnih.gov The 4CL enzyme family is pivotal as it sits (B43327) at a branch point, directing the flow of phenylpropanoid precursors towards various biosynthetic endpoints, including flavonoids, lignin (B12514952), and, in this case, avenanthramides. nih.govmdpi.com
Activity of Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT)
The final and defining step in the synthesis of this compound is the condensation of the two precursor molecules. This reaction is catalyzed by Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) . nih.gov This enzyme belongs to the BAHD family of acyltransferases. nih.govnih.gov
HCBT facilitates the transfer of the p-coumaroyl group from the activated p-coumaroyl-CoA (the acyl donor) to the amino group of anthranilic acid (the acyl acceptor), forming an amide bond. nih.gov This reaction yields the final this compound molecule. The substrate specificity of this transferase is a key determinant in the type of avenanthramide produced. nih.gov The successful synthesis of this compound in engineered E. coli was achieved by expressing the genes for TAL, 4CL, and HCBT, confirming the central role of this enzyme in the final conjugation. nih.gov
Interactive Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |
| Tyrosine Ammonia Lyase | TAL | Deamination of Tyrosine | L-Tyrosine | p-Coumaric acid, Ammonia |
| 4-Coumarate:Coenzyme A Ligase | 4CL | Activation of p-coumaric acid | p-Coumaric acid, ATP, Coenzyme A | p-Coumaroyl-CoA, AMP, Pyrophosphate |
| Anthranilate N-hydroxycinnamoyl/benzoyltransferase | HCBT | Condensation of precursors | p-Coumaroyl-CoA, Anthranilic acid | This compound, Coenzyme A |
Table 2: Metabolic Pathways and their Contributions
| Metabolic Pathway | Key Precursor Provided | Origin of Precursor | Role in Avn-D Synthesis |
| Shikimate Pathway | Anthranilic acid | Chorismate | Provides the anthranilate (acyl acceptor) moiety |
| Phenylpropanoid Pathway | p-Coumaroyl-CoA | Tyrosine / Phenylalanine | Provides the hydroxycinnamoyl (acyl donor) moiety |
Contribution of Anthranilate Synthase (trpEG)
The biosynthesis of the anthranilate portion of this compound is a critical step, catalyzed by the enzyme Anthranilate Synthase (AS), which is encoded by the trpE and trpG genes. nih.govnih.gov AS is a key enzyme that diverts the precursor molecule, chorismate, from the shikimate pathway to produce anthranilate. mdpi.comwikipedia.org This anthranilate then serves as the acyl acceptor for the final condensation step in this compound synthesis.
Identification of Biosynthetic Pathway Divergence Points
The biosynthesis of this compound involves the convergence of two major metabolic pathways: the shikimate pathway and the phenylpropanoid pathway. researchgate.netmdpi.com Several key divergence points ensure that the necessary precursors are channeled towards avenanthramide synthesis rather than other metabolic products.
From the Shikimate Pathway : The primary divergence point occurs at chorismate. Anthranilate synthase catalyzes the conversion of chorismate to anthranilate, marking the entry point into the branch of the pathway that produces the anthranilate moiety of the avenanthramide. mdpi.comwikipedia.org This prevents chorismate from being used for the synthesis of other aromatic amino acids like tryptophan.
From the Phenylpropanoid Pathway : The second major divergence point involves the products of the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and produces various hydroxycinnamic acids. mdpi.comnih.gov For this compound, the specific precursor is p-coumaric acid. This acid is activated to its CoA thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL). researchgate.netnih.govresearchgate.net The key diverging step is catalyzed by hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), which condenses p-coumaroyl-CoA with anthranilate. nih.govresearchgate.net This reaction channels the hydroxycinnamoyl-CoA away from other potential fates, such as lignin or flavonoid biosynthesis. researchgate.net
Genetic Regulation of Avenanthramide Biosynthesis
The production of avenanthramides is tightly controlled at the genetic level, involving the transcriptional regulation of key biosynthetic genes. The central enzyme, hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), is encoded by a family of genes whose expression is crucial for avenanthramide synthesis. mdpi.commdpi.com
Transcriptional analyses have revealed that the expression of genes encoding HHT, as well as other enzymes in the pathway like caffeoyl-CoA O-methyltransferase (CCoAOMT), is regulated in response to developmental cues and external stimuli. nih.govtandfonline.com For instance, in developing oat seeds, the expression of HHT remains consistent, while the expression of genes involved in modifying the hydroxycinnamic acid moiety, such as CCoAOMT, can vary at different stages after anthesis. nih.govtandfonline.com The application of chemical elicitors like benzothiadiazole (BTH) has been shown to significantly up-regulate the expression of HHT mRNA, leading to increased HHT enzyme activity and subsequent accumulation of avenanthramides. cdnsciencepub.comresearchgate.net This indicates that the regulation of these genes is a key mechanism through which the plant controls the timing and quantity of avenanthramide production. nih.gov
Factors Influencing In Planta this compound Accumulation
The concentration of this compound in oat plants is not static; it is dynamically influenced by the plant's developmental stage, the specific tissue, and a variety of environmental factors. nih.gov
Developmental Stage-Dependent Regulation
Avenanthramide levels change significantly throughout the life cycle of the oat plant. nih.gov Studies have shown that avenanthramide concentrations generally increase as the plant matures. nih.govtandfonline.com A particularly dramatic increase in avenanthramide content is observed during germination; one study reported a 25-fold increase in total avenanthramides when oat seeds transitioned to seedlings. nih.govnih.gov This suggests that these compounds may play a protective role during the vulnerable early stages of growth. In developing grains, the accumulation of different avenanthramides is also temporally regulated. tandfonline.com
Tissue-Specific Biosynthesis and Distribution (e.g., leaves, spikelets, grain)
The synthesis and accumulation of avenanthramides are compartmentalized within the oat plant. mdpi.com There is a notable distinction between constitutive and inducible production. In the grain, particularly in the bran, avenanthramide production tends to be constitutive, meaning it occurs as part of the normal developmental program. nih.govcdnsciencepub.com In contrast, in vegetative tissues like leaves, biosynthesis is largely inducible and occurs at low levels unless triggered by stress. mdpi.comnih.gov
Following induction by elicitors, leaf tissue becomes the primary site of avenanthramide biosynthesis. nih.govcdnsciencepub.comusda.gov From the leaves, these compounds can be transported via the phloem to other parts of the plant, including the stems, roots, panicle stems, and glumes, which act as sink tissues. cdnsciencepub.comusda.gov While the lemma, palea, and the filling grain contain lower amounts, their presence indicates a systemic distribution of these defensive compounds throughout the plant. cdnsciencepub.com
Environmental Stressors and Elicitor Induction (e.g., fungal infection, chemical elicitors)
The accumulation of avenanthramides, including this compound, is a key component of the oat plant's defense response to biotic and abiotic stresses. wikipedia.orgresearchgate.net
Fungal Infection : As phytoalexins, avenanthramides are produced in response to pathogen attacks. wikipedia.org Their synthesis is notably stimulated by infection with the crown rust fungus (Puccinia coronata), where they accumulate at the site of infection to inhibit fungal growth. wikipedia.orgresearchgate.net
Chemical Elicitors : The biosynthesis of avenanthramides can be artificially induced by chemical plant defense activators. cdnsciencepub.com Compounds such as benzothiadiazole (BTH) and methyl jasmonate (MeJA) have been shown to strongly up-regulate the expression of biosynthetic genes like HHT, leading to a significant increase in avenanthramide levels in leaves and other tissues. mdpi.comresearchgate.net Co-treatment with methyl jasmonate and abscisic acid has been found to synergistically increase avenanthramide production in germinating oats. mdpi.com
Environmental Factors : Abiotic stressors also influence avenanthramide concentrations. Factors such as the growing location, crop year, temperature, and precipitation levels can cause significant variation in avenanthramide content. wikipedia.orgnih.gov Studies have indicated that higher precipitation during specific growth periods, such as June and July, can lead to an increase in total avenanthramides. nih.gov Conversely, oats grown in drier environments, which are less favorable for fungal growth, may produce lower levels of these compounds. wikipedia.org
Genotype and Environment Interactions Affecting Content
The concentration of avenanthramides (AVNs), including this compound, in oat grains is not static; it is significantly influenced by the plant's genotype (cultivar), the environment in which it is grown, and the interaction between these two factors. wikipedia.orgresearchgate.net Research has consistently shown that environmental factors often have a more substantial impact on AVN content than genetics alone. researchgate.netnih.gov
Studies investigating these interactions have revealed considerable variability in AVN levels. For instance, an analysis of 39 oat genotypes across four different locations in northwestern China found that the total AVN content ranged from 22 to 471 mg/kg. researchgate.net This study concluded that the environment had a greater effect on AVN content than the genotype or the genotype-environment interaction. researchgate.net Similarly, a Canadian study involving six cultivars grown at eight locations determined that the growing location (environment) accounted for over 68% of the variation in AVN concentration. nih.gov
Key environmental factors identified as affecting AVN biosynthesis include:
Precipitation: Higher levels of rainfall, particularly during the critical growing months of May, June, and July, have been shown to significantly increase total AVN content. nih.govnih.gov
Location and Crop Year: The specific geographic location and the conditions of a particular year are dominant factors influencing the high variability of AVN content. wikipedia.orgnih.gov Different locations can be grouped into distinct regions based on their effect on AVN profiles. researchgate.net
Fungal Pressure: Avenanthramides function as phytoalexins, defensive compounds produced in response to pathogens. wikipedia.org Environments that favor fungal growth, such as crown rust, can stimulate higher AVN production in the plant. wikipedia.org Conversely, dry environments that are less conducive to this fungus may result in lower AVN levels. wikipedia.org
While environment plays a primary role, genotype is also a critical determinant. Different oat cultivars exhibit inherently different capacities for AVN production. nih.gov For example, a study of eight Finnish oat cultivars found that the total AVN content ranged from 26.7 mg/kg in the 'Avetron' cultivar to 185 mg/kg in the 'Viviana' cultivar, a nearly seven-fold difference. nih.gov The heritability of the major AVNs (A, B, and C) has been estimated to be in the range of 0.34 to 0.41, confirming a genetic basis for their production. nih.gov The interaction between genotype and environment (GxE) is also significant, as it complicates the selection of superior cultivars that can consistently produce high levels of AVNs across different environments. researchgate.netresearchgate.net
The following table summarizes findings from various studies on the effects of genotype and environment on avenanthramide content.
| Study Focus | Genotypes/Cultivars | Locations | Key Findings | Reference |
| G, E, GxE Effects | 39 Chinese oat genotypes | 4 (Inner Mongolia, Qinghai, Shanxi, Gansu) | Environment (E) had a greater effect than Genotype (G) or GxE. Total AVN ranged from 22-471 mg/kg. | researchgate.net |
| G, E, GxE Effects | 6 Canadian cultivars | 8 locations across Canada | Environment explained >68% of the variation in AVN concentration. | nih.gov |
| Multi-factor Analysis | 5 Czech cultivars | 2 localities, 2 cropping systems, 3 years | Locality and year were the dominant factors influencing AVN variability. June/July precipitation significantly increased AVN levels. | nih.gov |
| Cultivar Comparison | 8 Finnish cultivars | 1 location (Finland) | Total AVN content varied significantly by cultivar, from 26.7 to 185 mg/kg. | nih.gov |
Influence of Seed Size on Avenanthramide Abundance
Research integrating genomic, metabolomic, and phenotypic data has uncovered a direct relationship between the physical size of oat seeds and their avenanthramide content. oup.comresearchgate.net Specifically, studies have found that the abundance of avenanthramides tends to increase as seed size increases. oup.comresearchgate.netoup.com
This correlation is believed to be, in part, an outcome of intensive plant breeding programs that have selected for larger seeds to improve yield. oup.comresearchgate.net While AVN content was not a direct target of this selection, it appears to have been indirectly affected. oup.com An analysis of a diverse oat germplasm spanning a century of breeding showed that as seed volume increased over time, so did the concentration of avenanthramides. oup.com
However, seed size is not the sole determinant of AVN abundance. oup.comresearchgate.net Significant variation in AVN levels exists that is independent of seed size and can be attributed to the differential expression of genes encoding biosynthetic enzymes. oup.comoup.com This indicates that while selecting for larger seeds can lead to higher AVN content, there are additional genetic factors that can be targeted in breeding programs to further optimize the concentration of these specialized metabolites. researchgate.net
The table below illustrates the observed relationship between breeding intensity, seed characteristics, and the relative concentration of different metabolites.
| Trait | Trend with Breeding Intensity | Relationship to Avenanthramides | Reference |
| Seed Volume | Increase | Positive correlation with AVN abundance | oup.com |
| Seed Surface Area | Increase | --- | oup.com |
| Avenanthramides (AVNs) | Unaffected / Increase | Abundance increases with seed size | oup.comresearchgate.net |
| Avenacosides (AOSs) | Decrease | Abundance decreases with seed size | oup.comresearchgate.net |
Table of Mentioned Compounds
Synthetic and Biotechnological Production of Avenanthramide D
Chemical Synthesis Methodologies of Avenanthramides
The artificial synthesis of avenanthramides has been achieved through various chemical methods, evolving from traditional techniques to more modern, environmentally conscious approaches.
Initial synthesis of Avenanthramide D, along with A, B, and E, was reported by Collins in 1989, employing chromatography methods based on earlier procedures. wikipedia.org This method, however, involves challenges such as the use of toxic reagents and complex purification steps. researchgate.net The acid chloride intermediate used in this method is noted to be highly sensitive to water. researchgate.net
Alternative approaches utilize peptide coupling reagents to activate the carboxylate group on the phenylpropanoid component before its reaction with an anthranilate derivative. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (B1221514) hexafluorophosphate (B91526) (BOP) have been used for this purpose. researchgate.net To improve yields, particularly for derivatives sensitive to high alkalinity, a strategy involving acetylation before reaction with BOP, followed by deprotection of hydroxyl groups using an organic base, has been found effective. researchgate.net
More recently, an innovative and environmentally friendly synthetic methodology has been developed. researchgate.net This approach uses mixed anhydrides to concurrently protect and activate hydroxycinnamic acids. researchgate.net The reaction is facilitated by triethylamine (B128534) and isobutyl chloroformate in acetone, which serves as a green solvent. researchgate.net This method allows for the direct crystallization of the resulting amide products in high yields and purity, which circumvents the need for chromatographic purification. researchgate.net
| Method | Key Reagents/Techniques | Advantages | Disadvantages |
| Collins Method | Chromatography, Acid chloride intermediate | Established procedure for Avn A, B, D, E | Use of toxic reagents, water-sensitive intermediate, complex purification wikipedia.orgresearchgate.netresearchgate.net |
| Peptide Coupling | DCC or BOP reagents | Alternative to acid chlorides | Potential for low yields with sensitive derivatives without modification researchgate.net |
| Mixed Anhydride (B1165640) Method | Triethylamine, Isobutyl chloroformate, Acetone | Environmentally friendly, high yield and purity, no chromatography needed researchgate.net | Relatively recent development |
**3.2. Microbial Fermentation Systems for this compound Production
Microbial fermentation, particularly using engineered bacteria, has emerged as a promising platform for the de novo production of this compound from simple carbon sources like glucose.
Researchers have successfully engineered Escherichia coli to synthesize this compound directly from glucose. nih.gov This was achieved by constructing a biosynthetic pathway within the bacterium. nih.govnih.gov The process involves introducing and expressing a set of key enzymes that convert primary metabolites into the final product. nih.gov
The engineered pathway for Avn D synthesis includes the following heterologous enzymes:
Tyrosine ammonia (B1221849) lyase (TAL): Converts tyrosine to p-coumaric acid. nih.gov
4-coumarate:coenzyme A ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA. nih.govmdpi.com
Anthranilate synthase (trpEG): Produces the precursor anthranilate from the shikimate pathway. nih.gov
Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT): Catalyzes the final condensation step, joining p-coumaroyl-CoA and anthranilate to form this compound. nih.gov
By co-expressing the genes encoding these enzymes in E. coli, a functional pathway was established, enabling the microbe to produce Avn D from glucose. nih.govresearchgate.net This creates a foundational platform for further optimization and production of various avenanthramides. nih.govmdpi.com
To improve the efficiency of the engineered E. coli strains, various metabolic engineering strategies have been employed to increase the final titer of this compound. A key focus has been to channel metabolic flux towards the synthesis of necessary precursors. researchgate.nettandfonline.com
One significant strategy involved the deletion of the trpD gene in the host E. coli strain. nih.gov The trpD gene product, anthranilate phosphoribosyltransferase, consumes anthranilate in the native tryptophan biosynthesis pathway. nih.gov By knocking out this gene, the competing pathway for the anthranilate precursor was blocked, leading to its accumulation and increased availability for Avn D synthesis. nih.govtandfonline.com
Further enhancements were achieved by optimizing bioprocess conditions. After fine-tuning the incubation temperature and the cell density of the culture, the production of this compound reached approximately 317.2 mg/L. nih.govtandfonline.com Other strategies explored include using feedback-resistant versions of enzymes like AroG and TyrA to boost the production of tyrosine, a precursor for the p-coumaric acid moiety of Avn D. nih.govresearchgate.net These combined genetic and process optimizations are crucial for moving towards industrially relevant production levels. researchgate.net
| Strategy | Target | Outcome | Resulting Avn D Titer |
| Gene Deletion | trpD gene | Increased intracellular anthranilate concentration nih.gov | - |
| Process Optimization | Incubation temperature and cell density | Enhanced overall production efficiency nih.gov | - |
| Combined Approach | trpD deletion and process optimization | Maximized flux to Avn D | ~317.2 mg/L nih.govtandfonline.com |
| Feedback-resistant enzymes | AroG, TyrA | Increased intracellular tyrosine concentration nih.gov | Not specified for Avn D |
Substrate engineering is a targeted metabolic strategy focused on increasing the intracellular pools of the specific building blocks required for synthesizing the target molecule. nih.gov For this compound, the key precursors are anthranilate and p-coumaric acid. nih.gov
The most direct example of substrate engineering for Avn D production is the creation of a trpD deletion mutant of E. coli. nih.govtandfonline.com This modification specifically prevents the consumption of anthranilate, a direct precursor, by the endogenous tryptophan pathway, thereby redirecting this substrate towards avenanthramide synthesis. nih.gov
To enhance the availability of the other precursor, p-coumaric acid, which is derived from tyrosine, strategies have focused on increasing tyrosine production. nih.govresearchgate.net This includes the introduction of feedback-resistant versions of key enzymes in the aromatic amino acid pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and chorismate mutase/prephenate dehydrogenase (encoded by tyrA). nih.gov By using these modified enzymes (aroGfbr and tyrAfbr), the natural feedback inhibition by tyrosine is overcome, leading to its overproduction and a larger precursor pool for the Avn D pathway. nih.gov
Production of this compound and its Derivatives in Heterologous Systems
The engineered microbial platforms are not limited to producing a single compound but can be adapted to generate a variety of related molecules. nih.gov The E. coli system developed for this compound has been successfully used as a foundation to synthesize its derivatives, Avenanthramide E and Avenanthramide F. nih.govnih.gov
Avenanthramide F Synthesis: Avn F was produced by feeding the previously synthesized Avn D to another engineered E. coli strain. This second strain was engineered to express the hydroxylase complex HpaBC, which hydroxylates the p-coumaroyl moiety of Avn D to create the caffeoyl group characteristic of Avn F. nih.gov This bioconversion was highly efficient, with a conversion rate of approximately 96.5%. nih.gov
Avenanthramide E Synthesis: The synthesis of Avn E required a two-step enzymatic modification of Avn D. This was achieved by co-culturing two different engineered E. coli strains with the Avn D substrate. One strain expressed the HpaBC enzyme to convert Avn D to Avn F, and a second strain expressed the S-adenosyl-L-methionine-dependent O-methyltransferase (SOMT9) to methylate Avn F, yielding Avn E. nih.gov
Beyond E. coli, other heterologous systems like the yeast Saccharomyces cerevisiae have been engineered to produce novel avenanthramide-like molecules, demonstrating the versatility of biotechnological approaches. researchgate.net These studies show that by introducing specific tailoring enzymes, a base molecule like Avn D can be converted into a range of other valuable avenanthramides, paving the way for producing a library of these compounds for further research. nih.govnih.govnih.gov
| Product | Base Molecule | Heterologous System | Key Enzymes/Genes Introduced |
| Avenanthramide F | This compound | E. coli | HpaBC (hydroxylase complex) nih.gov |
| Avenanthramide E | This compound | E. coli (co-culture) | HpaBC and SOMT9 (O-methyltransferase) nih.gov |
| Avenanthramide B | Avenanthramide C | In vitro (oat enzyme in E. coli) | Caffeoyl-CoA O-methyltransferase (CCoAOMT) nih.gov |
| Yeast Avn I & II | 3-hydroxyanthranilic acid | S. cerevisiae | 4CL-2 (from tobacco), HCT (from globe artichoke) researchgate.net |
Mechanisms of Biological Activity of Avenanthramide D and Its Analogs
Antioxidant Mechanisms
The antioxidant capacity of Avenanthramide D and its analogs is a key aspect of their biological function, operating through various chemical pathways to neutralize harmful free radicals.
Radical Scavenging Pathways (e.g., DPPH)
Avenanthramides exhibit potent radical-scavenging activity, a property frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical assay. researchgate.netslu.setandfonline.com The ability of AVNs to scavenge these radicals is a primary measure of their antioxidant potential. researchgate.netslu.se Theoretical studies using density functional theory (DFT) have elucidated the primary mechanisms through which this occurs. In non-polar environments (gas and benzene (B151609) phases), the Hydrogen Atom Transfer (HAT) mechanism is favored. acs.orgnih.gov In this process, the antioxidant (ArOH) directly donates a hydrogen atom from its hydroxyl (-OH) group to a free radical, thereby neutralizing it. nih.gov
Conversely, in polar solvents, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is the preferred pathway. acs.orgnih.gov This involves the deprotonation of the antioxidant molecule followed by the transfer of an electron to the radical species. A double HAT and double SPLET mechanism has also been suggested as feasible for certain AVNs. acs.org
Studies comparing different AVNs have consistently shown that their activity varies based on their specific chemical structure. For instance, in DPPH assays, Avenanthramide C (AVN-C) has demonstrated the highest activity, even surpassing the standard antioxidant Trolox. researchgate.nettandfonline.com The reactivity of different avenanthramides generally follows the order of their corresponding cinnamic acids: sinapic > caffeic > ferulic > p-coumaric acid. acs.org In one study, the most reactive avenanthramides in the DPPH assay were found to be 2c and 2p. bohrium.com
Table 1: Radical Scavenging Activity of Selected Avenanthramides and Related Compounds in DPPH Assay
| Compound | Activity in DPPH Assay | Source(s) |
|---|---|---|
| Avenanthramide C (2c/Bc) | High activity; more active than Trolox | researchgate.nettandfonline.combohrium.com |
| Avenanthramide B (2f/Bf) | Active; more active than Trolox | researchgate.net |
| Avenanthramide A (2p/Bp) | Active | researchgate.netbohrium.com |
| Avenanthramide 1p | No activity observed | acs.orgbohrium.com |
| Caffeic Acid | Highest activity among tested hydroxycinnamic acids | bohrium.com |
| Tranilast | No activity observed | bohrium.com |
This table is interactive. Click on the headers to sort the data.
Involvement of Specific Chemical Moieties in Antioxidant Processes
The specific chemical structure of an avenanthramide molecule is crucial to its antioxidant capabilities. The substitution patterns on both the anthranilic acid and the hydroxycinnamic acid aromatic rings play a significant role. slu.semdpi.com
Key findings on structure-activity relationships include:
Hydroxyl Groups: The antioxidant activity increases with the number of radical-stabilizing groups positioned ortho to the phenolic hydroxyl group. researchgate.netslu.se
Catechol and Guaiacyl Moieties: The presence of catechol (3,4-dihydroxy) and guaiacyl (3-methoxy-4-hydroxy) groups on the cinnamic acid ring is of significant importance for antioxidant function. acs.orgmdpi.com Avenanthramide C, which contains a catechol group, consistently shows the highest antioxidant activity. researchgate.nettandfonline.com
Amide Bond: While conjugation across the amide bond that links the two aromatic rings does contribute to the ability to trap DPPH radicals, its importance is considered minor compared to the influence of the hydroxyl groups on the rings. researchgate.net
Anti-inflammatory Mechanisms
Avenanthramides exert notable anti-inflammatory effects by intervening in key signaling pathways and enzymatic activities that drive inflammatory responses.
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
One of the primary anti-inflammatory mechanisms of avenanthramides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. bmbreports.org
Avenanthramides have been shown to suppress NF-κB activation through several actions: nih.gov
Inhibition of IKK: They decrease the phosphorylation level of IκB Kinase (IKK), a key enzyme that initiates the NF-κB cascade. researchgate.netnih.gov
Prevention of IκB Degradation: By inhibiting IKK, avenanthramides prevent the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), the protein that sequesters NF-κB in the cytoplasm in an inactive state. bmbreports.orgnih.gov
Blocking NF-κB Translocation: As IκB remains intact, the translocation of NF-κB from the cytoplasm to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes. nih.gov
Protein-ligand docking and molecular dynamics simulation studies suggest that avenanthramides may act as allosteric inhibitors of IKKβ, modulating its affinity for the NF-κB complex. nih.govnih.gov This inhibition of the NF-κB pathway has been observed in various cell types, including endothelial cells and skeletal muscle cells. nih.govresearchgate.netbmbreports.org
Regulation of Cytokine and Chemokine Expression (e.g., IL-6, IL-8, MCP-1)
As a direct consequence of NF-κB inhibition, avenanthramides effectively suppress the expression and secretion of several key pro-inflammatory cytokines and chemokines. tandfonline.comresearchgate.net These signaling molecules, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1), are responsible for recruiting immune cells to sites of inflammation and amplifying the inflammatory response. plos.orgresearchgate.net
Studies using human aortic endothelial cells (HAEC) have demonstrated that avenanthramide-enriched oat extracts and purified avenanthramides (like Avenanthramide C) significantly and dose-dependently decrease the mRNA expression and secretion of IL-6, IL-8, and MCP-1 that is typically induced by inflammatory stimuli like IL-1β and TNF-α. researchgate.netnih.gov This ability to downregulate inflammatory mediators underscores the potent anti-inflammatory potential of these compounds. nih.govtandfonline.com
Lipoxygenase (LOX) Enzyme Inhibition
Another significant anti-inflammatory mechanism of avenanthramides is the inhibition of lipoxygenase (LOX) enzymes. nih.govnih.gov LOX enzymes catalyze the oxygenation of polyunsaturated fatty acids into potent signaling molecules, such as leukotrienes, which are involved in inflammatory processes. nih.govmdpi.com By inhibiting LOX, avenanthramides can reduce the production of these pro-inflammatory compounds. nih.gov
In vitro screening of twelve different avenanthramides revealed that their inhibitory activity is highly dependent on the structure of the cinnamic acid moiety: nih.govnih.govresearchgate.net
High Inhibition: Avenanthramides containing caffeic acid or sinapic acid exhibited significant LOX inhibition (60-90%). nih.govnih.govresearchgate.net
Low to No Inhibition: Avenanthramides with p-coumaric acid or ferulic acid showed low or no inhibition. nih.govnih.govresearchgate.net
Interestingly, the anthranilic acid portion of the molecule was found to have minimal effect on LOX inhibition, as the free cinnamic acids showed comparable inhibitory activity to their corresponding avenanthramides. nih.govnih.gov
Table 2: Inhibition of Lipoxygenase (LOX) Enzyme by Avenanthramide (AVA) Series
| Avenanthramide Series (by Cinnamic Acid Moiety) | LOX Enzyme Inhibition (%) | Source(s) |
|---|---|---|
| p-serie (p-coumaric acid) | 0–30% | nih.gov |
| f-serie (ferulic acid) | 0–20% | nih.gov |
| c-serie (caffeic acid) | 50–70% | nih.gov |
| s-serie (sinapic acid) | 60–90% | nih.gov |
This table is interactive. Click on the headers to sort the data.
Antiproliferative Mechanisms
The anticancer activities of avenanthramide analogs are attributed to several key cellular mechanisms, including the induction of senescence and the inhibition of invasive processes.
Cellular senescence is a state of irreversible cell cycle arrest that acts as a natural barrier against tumor development. nih.govacs.org Analogs of this compound have been shown to trigger this process in various cancer cell models.
Research on Avenanthramide A (AVA A) demonstrated its ability to induce cellular senescence in human colon cancer cells (HCT116 and HCT8). nih.govmdpi.com Treatment with AVA A led to characteristic senescent features, including an enlarged cellular size, increased senescence-associated β-galactosidase (SA-β-Gal) activity, and cell cycle arrest in the G1 phase. acs.orgmdpi.com Mechanistically, AVA A was found to upregulate miR-129-3p, which in turn repressed the E3 ubiquitin ligase Pirh2. acs.org This suppression of Pirh2 resulted in higher protein levels of p53 and its downstream target p21, a critical pathway for initiating cellular senescence. acs.orgscite.ai
Similarly, Avenanthramide C (AVN C) has been observed to predispose colorectal cancer cells to a senescent phenotype, confirmed by the same markers of flattened morphology and elevated SA-β-Gal activity. nih.gov This effect was linked to the suppression of the β-catenin-mediated transcription of the miR-183/96/182 cluster. nih.gov
| Avenanthramide Analog | Cancer Cell Model | Key Findings | Mechanism |
|---|---|---|---|
| Avenanthramide A | Colon Cancer (HCT116, HCT8) | Induced G1 phase arrest, enlarged cell size, increased β-galactosidase activity. acs.orgmdpi.com | Upregulation of miR-129-3p, leading to Pirh2 repression and increased p53/p21 levels. acs.org |
| Avenanthramide C | Colorectal Cancer | Induced senescent phenotype with flattened morphology and elevated SA-β-Gal activity. nih.gov | Suppression of β-catenin-mediated transcription of miR-183/96/182 cluster. nih.gov |
Cancer cell invasion is a critical step in metastasis and often involves the degradation of the extracellular matrix by enzymes such as matrix metalloproteinases (MMPs). capes.gov.br Dihydrothis compound (DHAvD), a synthetic analog of this compound, has been specifically studied for its anti-invasive properties.
In a study using MCF-7 human breast cancer cells, DHAvD was shown to inhibit cell invasion by suppressing the expression of MMP-9. nih.gov The expression of MMP-9, induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), was significantly muted by DHAvD treatment. nih.gov This inhibitory effect was traced to the suppression of the mitogen-activated protein kinase (MAPK) pathway. By inhibiting MAPK, DHAvD subsequently blocked the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key transcription factors for MMP-9 expression. nih.gov Another analog, Avenanthramide C, has also been shown to suppress MMP-9 expression and migration in vascular smooth muscle cells, acting through a similar MAPK/NF-κB signaling pathway. nih.gov
| Avenanthramide Analog | Cell Model | Effect | Mechanism of Action |
|---|---|---|---|
| Dihydrothis compound (DHAvD) | MCF-7 Human Breast Cancer Cells | Inhibited cell invasion and suppressed MMP-9 expression. nih.gov | Suppression of the MAPK/NF-κB and MAPK/AP-1 signaling pathways. nih.gov |
| Avenanthramide C | Human Aortic Smooth Muscle Cells (HASMC) | Suppressed cell migration and MMP-9 expression. nih.gov | Inhibition of the MAPK/NF-κB signaling pathway. nih.gov |
Neuroprotective Mechanisms
Avenanthramides exhibit a range of neuroprotective effects, which are primarily linked to their ability to counteract oxidative stress and inflammation within the central nervous system (CNS). nih.govbohrium.com
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases. nih.govmdpi.com Avenanthramides possess potent antioxidant properties that help protect the CNS. nih.gov
Studies have shown that avenanthramides can reduce tissue damage and improve neurological outcomes in preclinical models of stroke, effects attributed to their ability to protect against oxidative damage. nih.gov In cellular models, such as human neuroblastoma (SH-SY5Y) cells, Avenanthramide C and germinated oat extracts rich in avenanthramides significantly reduced Aβ-induced ROS generation. mdpi.com The antioxidant action of these compounds is largely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of cellular redox homeostasis. nih.govnih.gov
Chronic neuroinflammation is a key pathological feature of many neurodegenerative disorders. frontiersin.org Avenanthramides have demonstrated significant anti-inflammatory effects within the CNS. nih.govbohrium.com They can inhibit inflammatory responses by modulating key signaling pathways, such as the NF-κB pathway, which controls the expression of many pro-inflammatory genes. researchgate.net Research using SH-SY5Y cells exposed to amyloid-beta (Aβ) peptides showed that avenanthramides effectively downregulated the expression of inflammation-related genes, suggesting a role in mitigating the neuroinflammatory processes seen in conditions like Alzheimer's disease. mdpi.com
The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is crucial for promoting neuronal survival, growth, and resilience. nih.govbohrium.com Avenanthramides, particularly Avenanthramide C, have been identified as modulators of this pathway, which underlies many of their neuroprotective effects. nih.govresearchgate.net
Activation of the PI3K/AKT pathway by avenanthramides leads to several beneficial downstream effects. researchgate.net One key outcome is the inhibition of Glycogen Synthase Kinase 3β (GSKβ). researchgate.netresearchgate.net In a mouse model of focal brain ischemia, Avenanthramide C was shown to prevent neuronal apoptosis by restoring AKT and GSK3β levels, an effect that was blocked by a PI3K inhibitor, confirming the pathway's role. nih.gov
Furthermore, the PI3K/AKT pathway regulates the Nrf2 antioxidant response. researchgate.netnih.gov Avenanthramide C can activate Nrf2 both directly and indirectly by inhibiting its repressor, GSKβ. researchgate.netresearchgate.net This leads to the translocation of Nrf2 to the nucleus, where it activates the Antioxidant Response Element (ARE) and upregulates the transcription of numerous cytoprotective and antioxidant enzymes, thereby protecting neurons from oxidative stress. nih.govresearchgate.net
| Mechanism | Key Avenanthramide Analog Studied | Model System | Observed Effects & Pathways |
|---|---|---|---|
| Protection Against Oxidative Damage | Avenanthramide C | SH-SY5Y Neuroblastoma Cells | Reduced reactive oxygen species (ROS) generation. mdpi.com Activation of the Nrf2-ARE pathway. nih.govnih.gov |
| Modulation of Neuroinflammation | Avenanthramides (general) | SH-SY5Y Neuroblastoma Cells | Downregulation of inflammation-related genes; inhibition of NF-κB signaling. mdpi.comresearchgate.net |
| Activation of PI3K/AKT Pathway | Avenanthramide C | Mouse Model of Cerebral Ischemia | Increased neuronal survival via PI3K/AKT activation, leading to inhibition of GSKβ and activation of Nrf2. nih.govnih.gov |
Skin Barrier Function Modulation (Dihydrothis compound)
Dihydrothis compound (dhAvD), a synthetic analog of this compound, has demonstrated significant potential in modulating and improving skin barrier function. vup.skresearchgate.netmdpi.com Its mechanisms involve enhancing the proliferation and migration of key skin cells, upregulating essential structural proteins, and promoting the restoration of the skin's layers. vup.sknih.gov These actions collectively address the hallmarks of a compromised skin barrier, such as reduced epidermal thickness and increased sensitivity. researchgate.netresearchgate.net
The maintenance and repair of the skin barrier are critically dependent on the proliferation and migration of keratinocytes. nih.gov Research has shown that Dihydrothis compound (dhAvD) actively promotes these two essential cellular processes. vup.skresearchgate.net
In in vitro studies using human keratinocyte (HaCaT) cell lines, treatment with dhAvD was found to enhance cell proliferation. researchgate.net Scratch assays, a method to study cell migration, revealed that dhAvD treatment significantly accelerated wound closure. Specifically, after 16 hours of treatment with 40 μg/mL of dhAvD, a 61.4% increase in wound closure was observed compared to the control group, highlighting its role in promoting keratinocyte migration, which is fundamental for re-epithelialization and barrier repair. researchgate.net
Table 1: Effect of Dihydrothis compound on Keratinocyte Migration
| Treatment | Duration | Outcome | Reference |
| Dihydrothis compound (40 μg/mL) | 16 hours | 61.4% acceleration in wound closure | researchgate.net |
Tight junctions are crucial protein complexes that seal the spaces between keratinocytes, controlling the passage of water and solutes and preventing the entry of external irritants and allergens. researchgate.net A compromised barrier is often associated with the downregulation of these proteins. vup.sk Dihydrothis compound (dhAvD) has been shown to strengthen the skin barrier by directly upregulating the expression of key tight junction proteins. researchgate.netresearchgate.net
Table 2: Upregulation of Tight Junction Proteins by Dihydrothis compound
| Protein Upregulated | Experimental Context | Outcome | Reference |
| TJP1 (ZO-1) & OCLN | In vitro human keratinocytes | Increased mRNA and protein expression | researchgate.netresearchgate.net |
| ZO-1, CLDN1, CLDN4 | Cytokine (IL-4/IL-13) treated keratinocytes | Restored expression levels | researchgate.net |
Beyond its effects on individual cells and proteins, Dihydrothis compound (dhAvD) promotes the structural restoration of both the epidermis and the dermis. vup.sknih.gov In studies utilizing a reconstructed human skin (RHS) model where barrier disruption was induced by IL-4 and IL-13, dhAvD demonstrated significant restorative capabilities. researchgate.net
Histological analysis of the RHS model revealed that the cytokine treatment caused a thinning of the epidermis, mimicking the skin barrier disruption seen in conditions like atopic dermatitis. researchgate.net Treatment with dhAvD effectively reversed this damage, restoring the thickness and density of the epidermis. researchgate.netnih.gov Immunostaining confirmed that dhAvD also reversed the cytokine-induced downregulation of epidermal differentiation markers such as Filaggrin (FLG) and Involucrin (IVL). researchgate.net Concurrently, the dermis, which had shown reduced density after cytokine treatment, was also observed to be restored. vup.skresearchgate.net
Enzyme Inhibition Studies
Research into the biological activities of major oat avenanthramides has revealed their capacity to inhibit a range of proteinases (proteases). vup.sk Proteinases are enzymes that break down proteins and can be involved in pathological processes when hyperactive. vup.sk Studies have specifically investigated the inhibitory actions of Avenanthramide A, B, and C against several key proteinases. vup.sk
The findings indicate that different avenanthramide analogs exhibit varied inhibitory profiles. vup.sk For instance, Avenanthramide A showed mild inhibitory activity against thrombin, trypsin, plasmin, and papain. vup.sk In contrast, Avenanthramide C was found to be a strong inhibitor of chymotrypsin (B1334515) and a moderate inhibitor of trypsin, while Avenanthramide B demonstrated inhibitory effects on chymotrypsin and pepsin. vup.sk This suggests that the avenanthramide chemical structure can serve as a foundation for developing selective proteinase inhibitors. vup.sk While these studies did not specifically test this compound, the results for its analogs suggest that this class of compounds possesses broad-spectrum proteinase inhibition capabilities. vup.sk
Table 3: Proteinase Inhibition Profile of Avenanthramide Analogs
| Avenanthramide Analog | Target Proteinase | Level of Inhibition | Reference |
| Avenanthramide A | Thrombin, Trypsin, Plasmin, Papain | Mild | vup.sk |
| Avenanthramide B | Chymotrypsin, Pepsin | Weak to Moderate | vup.sk |
| Avenanthramide C | Chymotrypsin | Strong | vup.sk |
| Avenanthramide C | Trypsin | Moderate | vup.sk |
Structure Activity Relationship Sar Studies for Avenanthramide D
Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Biological Activity
The biological activity of Avenanthramide D is significantly modulated by the placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on its two aromatic rings: the 5-hydroxyanthranilic acid (Ring A) and the ferulic acid (Ring B) moieties.
Research has demonstrated that the hydroxyl group on the anthranilic acid portion (Ring A) is important for antioxidant activity. researchgate.net Studies comparing avenanthramides with a 5-hydroxyanthranilic acid moiety (like Avn-D, also denoted as 2f) to those with an unsubstituted anthranilic acid (denoted as 1f) show that the former are generally more active antioxidants. acs.orgnih.gov This indicates that the -OH group at the C5 position of Ring A contributes positively to the molecule's ability to scavenge free radicals.
On the ferulic acid moiety (Ring B), the arrangement of the 4'-hydroxy and 3'-methoxy groups is critical. This specific substitution pattern, known as a guaiacyl group, is key to its antioxidant function. The methoxy group at the position ortho to the phenolic hydroxyl group is particularly important for stabilizing the resulting radical through hyperconjugation, thereby enhancing antioxidant activity. researchgate.net Studies have shown that this substitution pattern is more influential on antioxidant capacity than the specific ring on which it is located. researchgate.net The presence and position of these functional groups are thus primary determinants of Avn-D's biological potency. mdpi.com
| Compound | Anthranilic Acid Moiety (Ring A) | Cinnamic Acid Moiety (Ring B) | Key Observation on Activity |
|---|---|---|---|
| This compound (2f) | 5-hydroxy | 4'-hydroxy, 3'-methoxy (Ferulic) | Good antioxidant activity due to contributions from both rings. researchgate.net |
| Avenanthramide B (1f) | unsubstituted | 4'-hydroxy, 3'-methoxy (Ferulic) | Less active than Avn-D (2f), highlighting the role of the 5-hydroxy group on Ring A. acs.org |
| Avenanthramide C (2c) | 5-hydroxy | 3',4'-dihydroxy (Caffeic) | Higher antioxidant activity than Avn-D, showing the superiority of a catechol group over a guaiacyl group on Ring B. researchgate.net |
| Avenanthramide A (2p) | 5-hydroxy | 4'-hydroxy (p-Coumaric) | Lower antioxidant activity than Avn-D, demonstrating the importance of the 3'-methoxy group on Ring B. nih.gov |
Aromatic Ring Derivatization Effects on Functional Properties
Derivatization, or the chemical modification, of the two aromatic rings of this compound has provided significant insight into its functional properties. SAR studies confirm that both the anthranilic acid (Ring A) and the cinnamic acid (Ring B) moieties are independently important for its biological activity. slu.sediva-portal.org
Modification of Ring A shows that the presence of the 5-hydroxy group is a key contributor to antioxidant capacity. Avenanthramides derived from 5-hydroxyanthranilic acid (series 2 compounds, like Avn-D) are generally more potent antioxidants than their counterparts derived from unsubstituted anthranilic acid (series 1 compounds). acs.orgnih.gov
Derivatization of Ring B reveals a clear hierarchy in antioxidant efficacy based on the substitution pattern of the cinnamic acid component. The antioxidant activity generally follows the order of the corresponding free cinnamic acids: sinapic > caffeic > ferulic > p-coumaric acid. acs.orgnih.gov This means that Avenanthramide C, derived from caffeic acid, consistently shows stronger antioxidant and radical-scavenging activity than this compound, which is derived from ferulic acid. researchgate.net The presence of a catechol (3',4'-dihydroxy) group in caffeic acid is more effective at stabilizing free radicals than the guaiacyl (4'-hydroxy-3'-methoxy) group in ferulic acid. mdpi.com
Furthermore, saturation of the double bond in the amide linkage between the two rings, creating Dihydrothis compound (DHAvD), results in a more chemically stable molecule that is less susceptible to oxidation. mdpi.com While this modification alters some biological activities, DHAvD retains potent anti-inflammatory and anti-irritant properties, demonstrating that different structural features can be tuned to enhance specific functions. mdpi.comnih.gov
Comparative Analysis with Other Avenanthramide Congeners
This compound's biological activity is best understood when compared with its naturally occurring congeners (such as Avn-A, B, and C) and synthetic derivatives like Dihydrothis compound (DHAvD).
Natural Congeners: The primary difference among the most common avenanthramides lies in the hydroxycinnamic acid portion of the molecule.
Avenanthramide C (Avn-C) contains a caffeic acid moiety. Due to its ortho-dihydroxy (catechol) structure, Avn-C exhibits the highest antioxidant activity among the major avenanthramides. researchgate.netnih.gov
This compound (Avn-D) and Avenanthramide B (often used interchangeably for the ferulic acid conjugate of 5-hydroxyanthranilic acid) have a ferulic acid moiety. Their antioxidant activity is generally lower than Avn-C but greater than Avn-A. researchgate.netwikipedia.org
Avenanthramide A (Avn-A) , with its p-coumaric acid moiety, possesses only a single hydroxyl group on the cinnamic acid ring and thus shows the lowest antioxidant activity of the three. nih.gov
Synthetic Derivatives:
Dihydrothis compound (DHAvD) is a synthetic analog where the double bond in the linker region is saturated. This structural change increases the chemical stability of the molecule. mdpi.com DHAvD has been shown to possess potent anti-inflammatory and anti-irritant effects, inhibiting mast cell degranulation and acting on the neurokinin-1 receptor. nih.govresearchgate.net While the lack of the double bond may alter its antioxidant profile compared to Avn-D, it highlights a different mechanism for its anti-inflammatory action. mdpi.com
| Compound | Cinnamic Acid Moiety | Key Structural Feature | Relative Antioxidant Activity | Noted Biological Properties |
|---|---|---|---|---|
| Avenanthramide A (2p) | p-Coumaric acid | 4'-OH | Low | Anti-inflammatory; increases heme oxygenase-1 expression. nih.gov |
| Avenanthramide C (2c) | Caffeic acid | 3',4'-diOH (Catechol) | High | Strongest antioxidant and anti-proliferative effects. researchgate.netnih.gov |
| This compound (2f) | Ferulic acid | 4'-OH, 3'-OCH₃ (Guaiacyl) | Medium | Significant antioxidant and anti-inflammatory activity. researchgate.netlu.se |
| Dihydrothis compound (DHAvD) | Dihydro-ferulic acid | Saturated linker bond | Altered (more stable) | Potent anti-inflammatory and anti-irritant; enhances skin barrier function. mdpi.comresearchgate.net |
Computational Modeling and In Silico Analysis for SAR Prediction
Computational tools are increasingly used to predict the biological activity and pharmacokinetic properties of molecules like this compound, providing a theoretical framework for SAR. In silico methods such as Petra/OSIRIS/Molinspiration (POM) analysis and SwissADME have been applied to large sets of avenanthramides to evaluate their potential as drug candidates. nih.govresearchgate.net
These analyses calculate various physicochemical descriptors and predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, toxicity risks, and bioactivity scores. nih.govbohrium.com In a comprehensive study of 42 different avenanthramides, Avn-D (referred to as 2f in the study) was evaluated alongside its congeners. nih.gov
The results of these in silico models generally show that avenanthramides are promising bioactive compounds with good potential for oral bioavailability and low predicted toxicity. nih.govbohrium.com Specifically for this compound (2f) and its close relatives, these models predict favorable drug-like properties. For example, Molinspiration bioactivity scores often predict activity as a nuclear receptor ligand or enzyme inhibitor. nih.gov The SwissADME platform can generate "BOILED-Egg" diagrams, which predict gastrointestinal absorption and blood-brain barrier penetration. Most avenanthramides, including the class to which Avn-D belongs, are predicted to have good gastrointestinal absorption. researchgate.net
These computational approaches help to prioritize which avenanthramide structures are most promising for further research and confirm experimental findings, such as the importance of having two to three hydroxyl groups across both aromatic rings for optimal bioactivity. nih.govbohrium.com
| Compound | Molinspiration Bioactivity Score (GPCR Ligand) | Molinspiration Bioactivity Score (Enzyme Inhibitor) | OSIRIS Drug Score | Predicted GI Absorption |
|---|---|---|---|---|
| Avenanthramide A (2p) | -0.15 | 0.14 | 0.74 | High |
| Avenanthramide C (2c) | -0.03 | 0.26 | 0.82 | High |
| This compound (2f) | -0.09 | 0.20 | 0.79 | High |
Data derived from in silico analysis of 42 avenanthramides. nih.govresearchgate.net Scores are predictive; higher positive values generally indicate higher predicted activity or drug-likeness.
Analytical Methodologies for Avenanthramide D Research
Optimization of Extraction Protocols from Biological Matrices
The extraction of avenanthramides (AVAs) from biological materials, such as oat grains, is a critical first step that significantly influences the accuracy of subsequent analyses. mdpi.comnih.gov The goal is to maximize the recovery of AVAs while minimizing the co-extraction of interfering substances. nih.gov Numerous studies have investigated the effects of various parameters, including solvent type, solvent-to-solid ratio, temperature, and extraction time. mdpi.comscispace.com
Alcohol-based solvents, particularly aqueous solutions of ethanol (B145695) and methanol (B129727), are most commonly employed for AVA extraction. mdpi.comscielo.br Research has shown that the concentration of the alcohol is a key variable; for instance, one study determined that a 70% methanol solution provided the highest yield of several avenanthramides. scispace.comresearchgate.net Another study found that using 80% ethanol resulted in significantly higher AVA yields compared to 80% buffered ethanol. mdpi.comnih.gov The pH of the extraction solvent can also play a role, with some methods utilizing phosphate (B84403) buffers to maintain a low pH. mdpi.comnih.govcerealsgrains.org
Temperature and time are also crucial parameters. Extraction temperatures have been explored from room temperature up to 60°C, with one study identifying an optimal temperature of 55°C. scispace.comresearchgate.net Extraction procedures often involve multiple cycles of vortexing, sonication, and mechanical shaking to ensure thorough extraction. mdpi.com While many protocols involve repeated extractions to ensure complete recovery, a 2022 study demonstrated that a single extraction with 80% ethanol could achieve the same extractability as triplicate extractions, offering a more simplified and efficient method. mdpi.comnih.gov After extraction, the solvent is typically evaporated, and the residue is redissolved in a solvent like methanol for analysis. cerealsgrains.orgnih.govacs.org
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Source Material | Oat Grain | Oat Grain | Oat Products | Milled Oat Samples |
| Solvent | 70% Methanol | 80% Ethanol | 80% Ethanol in Phosphate Buffer (pH 2.8) | 80% Methanol |
| Temperature | 55°C | 50°C | Room Temperature | Room Temperature |
| Procedure | Single extraction for 165 min | Single extraction for 60 min with magnetic mixing | Triplicate extraction | Dual extraction for 30 min each with magnetic stirrer |
| Key Finding | Determined optimal conditions for highest yield using response surface methodology. scispace.comresearchgate.netscielo.br | A single extraction was as effective as triplicate extractions. mdpi.comnih.gov | Optimized for food analysis using an internal standard. nih.gov | Adapted from previous methods for cultivar comparison. nih.govacs.org |
Chromatographic Separation Techniques
Chromatography is essential for separating Avenanthramide D from other closely related AVAs and matrix components before detection. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the predominant techniques used in AVA research.
HPLC has long been the standard for analyzing avenanthramides. nih.govcerealsgrains.org The method typically utilizes a reversed-phase C18 column to separate the compounds based on their hydrophobicity. cerealsgrains.org A gradient elution, where the composition of the mobile phase is changed over time, is employed to achieve effective separation of the various AVA congeners. cerealsgrains.orgresearchgate.net
The mobile phase commonly consists of a mixture of an aqueous solution, often acidified with phosphate buffer or formic acid, and an organic solvent, usually acetonitrile (B52724). cerealsgrains.orgresearchgate.net For example, one method used a gradient of 0.01M phosphate buffer (pH 2.8) and acetonitrile, with the acetonitrile concentration increasing from 0% to 30% over 60 minutes. cerealsgrains.org Detection is typically performed using a diode-array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously; AVAs show strong absorbance between 330 nm and 341 nm. cerealsgrains.orgchalmers.se
| Parameter | Study 1 | Study 2 | Study 3 |
|---|---|---|---|
| Column | Reversed-phase C18 | Genesis C18 | Not specified |
| Mobile Phase A | 0.01M Phosphate Buffer (pH 2.8) | Aqueous Formic Acid (10 mM) | 1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | 1% Acetic Acid in Methanol |
| Elution | Gradient (0-30% B in 60 min) | Linear Gradient (20-60% B) | Linear Gradient |
| Detection | Diode-Array (200-300 nm) cerealsgrains.org | Mass Spectrometry researchgate.net | UV (330 nm) mdpi.com |
UHPLC, also referred to as UPLC, is a more recent advancement that utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures than traditional HPLC. chalmers.sechalmers.se This results in significantly faster analysis times, improved resolution, and greater sensitivity. chalmers.se A validated UHPLC method was able to achieve separation of the main avenanthramides in a total run time of just 15 minutes. chalmers.sechalmers.se
Similar to HPLC, UHPLC methods for AVA analysis employ C18 columns and gradient elution with mobile phases composed of acidified water and acetonitrile or methanol. chalmers.semdpi.comresearchgate.net For example, one UHPLC method used a Waters BEH C18 column (1.7 µm particle size) with a mobile phase of 1% formic acid in water and acetonitrile. mdpi.com The enhanced separation power of UHPLC is particularly valuable when coupled with high-resolution mass spectrometry for comprehensive profiling of AVAs in complex samples. mdpi.comresearchgate.net
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a powerful detection technique often coupled with liquid chromatography (LC) to provide high selectivity and sensitivity, enabling the confident identification and quantification of this compound, even at low concentrations. researchgate.netmdpi.com
LC-MS methods have been shown to be superior to standard LC-UV methods in terms of both selectivity and sensitivity for AVA analysis. researchgate.net The technique typically involves an electrospray ionization (ESI) source, which ionizes the compounds as they elute from the LC column. For avenanthramides, positive ion ESI is commonly used, and detection is achieved through selective ion monitoring (SIM) of the protonated molecular ions [M+H]+. researchgate.net
The development of LC-MS methods includes optimizing parameters such as the nature and concentration of the mobile phase buffer (e.g., formic acid) to ensure a stable and intense mass spectrometric signal. researchgate.net More advanced systems, such as those using high-resolution mass spectrometry (HRMS) like Q Exactive hybrid quadrupole-Orbitrap instruments, allow for the identification of dozens of different AVAs in a single analysis, including the characterization of novel compounds. researchgate.net These platforms provide high-resolution and high-accuracy mass data, which is crucial for elucidating the structures of unknown AVAs. researchgate.net
For highly specific and sensitive quantification of known compounds like this compound, a tandem mass spectrometry (MS/MS) technique called Multiple Reaction Monitoring (MRM) is employed. mdpi.comnih.govnih.gov This approach, often performed on a triple quadrupole mass spectrometer (TQMS), provides a novel and rapid tool for quantitating specific AVAs. nih.gov
In an MRM experiment, the first quadrupole is set to select the specific precursor ion (e.g., the [M+H]+ ion of this compound). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to monitor for a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the target molecule, significantly reducing background noise and improving quantification accuracy. nih.gov LC-MS/MS methods using MRM have been developed and validated for the major AVNs, achieving low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range. nih.gov While some early MRM methods were not fully validated, subsequent studies have established robust and reproducible protocols. mdpi.comnih.govresearchgate.net
| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
|---|---|---|---|
| Avenanthramide 2c | 0.29 | 1.96 | nih.gov |
| Avenanthramide 2p | 0.24 | 0.60 | nih.gov |
| Avenanthramide 2f | 0.42 | 2.20 | nih.gov |
Development of Simplified and Efficient Analytical Protocols
Key areas of development include the simplification of extraction protocols and the adoption of advanced chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). chalmers.senih.govnih.gov
Detailed Research Findings
Recent studies have demonstrated that traditional, multiple-extraction methods can be significantly simplified without compromising the accuracy of AVA quantification. A 2022 study systematically compared different extraction protocols for AVAs in oat grains. mdpi.com The research contrasted a method involving triplicate extractions with 80% buffered ethanol against triplicate extractions with 80% ethanol, and a single extraction with 80% ethanol. mdpi.comresearchgate.netnih.gov The findings indicated that the single extraction with 80% ethanol yielded the same extraction efficiency as the more laborious triplicate extraction method. mdpi.comnih.gov Furthermore, the study showed that using 80% ethanol alone resulted in significantly higher AVA yields compared to buffered ethanol. mdpi.comresearchgate.netnih.gov
Another efficiency-boosting measure identified was the reduction of the sample size. The research confirmed that halving the sample size from 0.5 g to 0.25 g, while maintaining the solid-to-solvent ratio, did not affect the measurement of AVA content or composition, thereby saving a considerable amount of solvents and reagents. mdpi.comresearchgate.net
The evolution from High-Performance Liquid Chromatography (HPLC) to UPLC and LC-MS has marked a significant leap forward in the analysis of avenanthramides. chalmers.senih.govnih.gov UPLC systems, by utilizing smaller particle size columns (typically under 2 µm), allow for higher flow rates and pressures, which drastically reduces the total run time for analysis. chalmers.sechalmers.se One study reported achieving good separation of the three main avenanthramides in a total run time of just 15 minutes using UPLC. chalmers.sechalmers.se Another rapid UPLC method was able to resolve eight biogenic amines in under six minutes, showcasing the speed of the technique. researchgate.net
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity. researchgate.net An LC-MS method developed for AVA determination demonstrated superiority over conventional HPLC-UV methods, with detection limits for standard solutions ranging between 10 and 30 ng/mL. researchgate.net More advanced techniques like UPLC coupled with Q Exactive hybrid quadrupole-Orbitrap mass spectrometry (HRMS/MS) have enabled the identification and characterization of 35 different AVAs, including 10 novel ones, with limits of detection and quantitation at low picomole levels. nih.gov
Method validation is a critical aspect of developing these protocols. Studies have reported validation parameters that confirm the reliability of these simplified methods. For instance, a validated HPLC method for seven phenolic compounds, including AVAs, showed excellent linearity (R² ≥ 0.9997), low limits of detection (LOD) and quantification (LOQ) (0.01−0.21 and 0.02−0.64 mg/kg, respectively), and high accuracy and precision. nih.gov Similarly, a UPLC-DAD method for other plant compounds was validated for specificity, linearity (R² > 0.999), precision, and accuracy (95.47–107.91%). mdpi.com
The tables below summarize the findings from these developmental and validation studies.
Table 1: Comparison of Avenanthramide Extraction Methods in Oat Grain
| Extraction Method | Description | Key Finding | Reference |
|---|---|---|---|
| Method A | Triplicate extractions with 80% ethanol containing 10 mM phosphate buffer (pH 2.0) at 50°C. | Extracted significantly less AVAs compared to Methods B and C. | mdpi.comnih.gov |
| Method B | Triplicate extractions with 80% ethanol at 50°C. | Yielded the same extractability as a single extraction (Method C). | mdpi.comnih.gov |
| Method C (Simplified) | Single extraction with 80% ethanol at 50°C for 60 minutes. | Selected as the simplified method due to equal efficiency with less labor and time. | mdpi.comnih.gov |
Data derived from a study comparing extraction efficiencies for avenanthramides in oat grains. mdpi.com
Table 2: Validation Parameters for a Modern HPLC-DAD Analytical Method
| Parameter | Result | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.9997 | nih.gov |
| Limit of Detection (LOD) | 0.01 - 0.21 mg/kg | nih.gov |
| Limit of Quantification (LOQ) | 0.02 - 0.64 mg/kg | nih.gov |
| Intra-day Accuracy | 90.7% - 103.8% | nih.gov |
| Inter-day Accuracy | 90.4% - 107.9% | nih.gov |
| Intra-day Precision (%RSD) | 1.5% - 4.9% | nih.gov |
| Inter-day Precision (%RSD) | 2.2% - 4.8% | nih.gov |
This table presents the validation data for an efficient HPLC method developed for the simultaneous analysis of seven phenolic compounds, including avenanthramides A, B, and C. nih.gov
Advanced Omics Approaches in Avenanthramide D Research
Transcriptomics and Gene Expression Profiling in Relation to Avenanthramide D Biosynthesis
Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been instrumental in identifying and characterizing the genes responsible for avenanthramide (AVN) biosynthesis. By analyzing the gene expression profiles in oat tissues, researchers have pinpointed key enzymatic and regulatory genes involved in the pathway.
High-throughput RNA sequencing (RNA-Seq) of developing oat seeds and leaves has enabled the construction of comprehensive transcriptomes. usda.govnih.govfrontiersin.org By querying these transcriptome databases with sequences of known biosynthesis genes from other plants, scientists have successfully identified the corresponding oat genes. nih.gov For example, genes encoding 4-coumarate-CoA ligase (4CL) and hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), two critical enzymes in the AVN pathway, were identified using this strategy. nih.gov
Gene expression profiling has further revealed how the biosynthesis of avenanthramides is regulated. Studies have shown that the expression of key genes, such as AsHHT1 and AsCCoAOMT, increases in response to elicitors like victorin (B1172630) or infection by pathogens such as Puccinia coronata. nih.govapsnet.org This inducible expression underscores the role of avenanthramides as phytoalexins in the plant's defense system. nih.gov Transcriptomic analyses of oats treated with resistance activators or subjected to environmental stress have also demonstrated the upregulation of these biosynthetic genes, correlating with increased AVN accumulation. nih.govmdpi.com Dynamic transcriptome profiling across different stages of oat grain development has provided a global atlas of the transcriptional changes, highlighting the specific timing and location of gene expression related to AVN synthesis. nih.gov
Table 1: Key Genes in Avenanthramide Biosynthesis Identified Through Transcriptomics
| Gene | Protein Encoded | Function in Biosynthesis | Omics Approach |
|---|---|---|---|
| PAL | Phenylalanine ammonia-lyase | Catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. tandfonline.commdpi.com | Gene Expression Analysis mdpi.com |
| 4CL | 4-coumarate-CoA ligase | Activates hydroxycinnamic acids (e.g., p-coumaric, caffeic, ferulic acids) into their corresponding CoA thioesters. nih.govresearchgate.net | Transcriptome Database Mining nih.gov |
| HHT | Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase | Catalyzes the key condensation reaction between a hydroxycinnamoyl-CoA and a hydroxyanthranilate molecule. nih.govnih.govresearchgate.net | cDNA Cloning, Gene Expression Profiling nih.govresearchgate.net |
| CCoAOMT | Caffeoyl-CoA O-methyltransferase | Methylates caffeoyl-CoA to produce feruloyl-CoA, a precursor for some AVNs. apsnet.orgnih.gov It can also methylate Avenanthramide C to form Avenanthramide B. nih.gov | cDNA Cloning, Gene Expression Profiling nih.govapsnet.org |
Metabolomics of this compound Pathways and Accumulation
Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. This approach has been crucial for elucidating the biosynthetic pathways leading to this compound and understanding its accumulation patterns in oats. nih.gov The biosynthesis of avenanthramides is a branch of the phenylpropanoid pathway. tandfonline.com
The process begins with precursors from the shikimate and phenylpropanoid pathways, primarily L-phenylalanine. researchgate.net This is converted through several steps into hydroxycinnamoyl-CoAs, such as p-coumaroyl-CoA and caffeoyl-CoA. researchgate.net Concurrently, anthranilic acid derivatives, like 5-hydroxyanthranilic acid and 4,5-dihydroxyanthranilic acid, are produced. tandfonline.comtandfonline.com The key step is the condensation of these two precursors, catalyzed by HHT enzymes. researchgate.netresearchgate.net
Analytical techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are the workhorses of metabolomic studies on avenanthramides. tandfonline.comwur.nlresearchgate.netnih.gov These methods allow for the separation, identification, and quantification of dozens of different AVN molecules in oat extracts. researchgate.net Untargeted metabolomics has been applied to analyze the differential metabolic profiles of oat cultivars and their response to pathogens, identifying specific AVNs as key biomarkers in plant defense. nih.govresearchgate.net
Notably, metabolomic analyses have shown that germination can significantly alter the AVN profile and dramatically increase the total AVN content. wur.nlmdpi.com In studies of germinated oats, this compound was identified, and in some cases, it was found to be the most abundant AVN, highlighting germination as a potential strategy for enriching this specific compound. mdpi.com
Table 2: Key Metabolites in this compound Biosynthesis and Accumulation
| Metabolite | Role in Pathway | Analytical Technique |
|---|---|---|
| L-phenylalanine | Primary precursor from the shikimate pathway. researchgate.net | Metabolome Profiling mdpi.com |
| p-Coumaric acid | Intermediate in the phenylpropanoid pathway, precursor to p-coumaroyl-CoA. tandfonline.comnih.gov | UHPLC-MS nih.gov |
| Caffeic acid | Intermediate in the phenylpropanoid pathway, precursor to caffeoyl-CoA. mdpi.com | HPLC poga.ca |
| Caffeoyl-CoA | Acyl donor for the synthesis of Avenanthramide C and a precursor for this compound. nih.govqmul.ac.uk | Enzymatic Assays, LC-MS nih.gov |
| 4,5-dihydroxyanthranilic acid | Acyl acceptor (anthranilate moiety) for this compound synthesis. tandfonline.com | LC-MS/MS tandfonline.com |
| This compound | Final product, resulting from the condensation of caffeoyl-CoA and 4,5-dihydroxyanthranilic acid. tandfonline.com | UPLC/MS mdpi.com |
Proteomics in Relation to this compound Biosynthesis and Biological Activities
Proteomics, the large-scale study of proteins, provides critical insights into the enzymatic machinery of AVN biosynthesis and the molecular targets of their biological activities. While large-scale proteomic surveys specifically mapping the entire AVN pathway are still emerging, the functional characterization of key biosynthetic enzymes is a core component of proteomic research.
The enzymes central to the pathway, such as HHT and CCoAOMT, have been cloned and expressed in heterologous systems like E. coli for functional analysis. nih.govnih.govapsnet.org These studies allow for detailed characterization of their substrate specificity and catalytic mechanisms. For instance, in vitro enzymatic assays confirmed that specific oat HHTs catalyze the formation of Avenanthramide A and C, while Avenanthramide B is synthesized via the methylation of Avenanthramide C by a CCoAOMT enzyme. nih.gov The synthesis of this compound involves the condensation of its specific precursors, a reaction catalyzed by an HHT enzyme. tandfonline.com
Proteomics also helps to unravel the biological activities of avenanthramides by identifying proteins and pathways they modulate. Studies have investigated the effects of avenanthramides on protein expression related to inflammation and oxidative stress. For example, Avenanthramide C has been shown to up-regulate the expression of the antioxidant protein Heme Oxygenase-1 (HO-1) via the Nrf2 signaling pathway. mdpi.com It also reduces the activity of the pro-inflammatory transcription factor NF-κB, thereby decreasing the expression of inflammatory cytokines. poga.ca These findings, which identify specific protein targets, are crucial for understanding the mechanisms behind the health-promoting effects attributed to avenanthramides.
Table 3: Key Proteins in this compound Research
| Protein | Gene | Function | Omics-Related Approach |
|---|---|---|---|
| 4-coumarate-CoA ligase | 4CL | An essential enzyme that activates hydroxycinnamic acids for the condensation reaction. mdpi.comresearchgate.net | Recombinant Protein Expression & Assay nih.gov |
| Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase | HHT | Key enzyme catalyzing the final condensation step to form the avenanthramide backbone. qmul.ac.ukresearchgate.net | Recombinant Protein Expression & Assay nih.govresearchgate.net |
| Caffeoyl-CoA O-methyltransferase | CCoAOMT | A methyltransferase involved in modifying the hydroxycinnamoyl moiety, creating precursor diversity. nih.govnih.govunc.edu | Recombinant Protein Expression & Assay nih.govnih.gov |
| Heme Oxygenase-1 (HO-1) | HMOX1 | An antioxidant enzyme whose protein and gene expression is upregulated by Avenanthramide C. mdpi.com | Protein & Gene Expression Analysis mdpi.com |
| Nuclear factor-κB (NF-κB) | NFKB1 | A protein complex controlling transcription of DNA, cytokine production, and cell survival, whose activity is inhibited by avenanthramides. poga.ca | Phosphorylated Protein Analysis poga.ca |
Future Perspectives in Avenanthramide D Academic Research
Further Elucidation of Remaining Biosynthetic Pathway Uncertainties
The biosynthesis of avenanthramides (AVNs) in oats involves the condensation of a hydroxycinnamic acid derivative with a hydroxyanthranilic acid derivative. nih.gov While significant strides have been made in understanding the general pathway, particularly for the major AVNs (A, B, and C), the complete picture remains uncertain. nih.gov Future research is critical to fully elucidate the specific enzymatic steps and regulatory networks, especially for less abundant compounds like Avenanthramide D.
Key areas of uncertainty that require further investigation include:
Substrate Specificity of HHT: The final step in AVN biosynthesis is catalyzed by hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT). nih.govmdpi.com While several HHT genes have been identified in oats, the precise substrate specificity of each resulting enzyme is not fully resolved. nih.govmdpi.comnih.gov For instance, studies have shown that identified HHT enzymes can synthesize AVN-A and AVN-C, but not necessarily AVN-B, suggesting other enzymes or pathways are involved. nih.govresearchgate.net The specific HHT or other transferase responsible for utilizing anthranilic acid (the precursor for this compound) with high efficiency in vivo is an area for continued research.
Carbon Flux Regulation: The precursors for AVN biosynthesis are derived from the shikimic acid and phenylpropanoid pathways. mdpi.comresearchgate.net Little is known about how the carbon flux is regulated and directed towards the synthesis of specific AVNs under different developmental stages or environmental stress conditions. mdpi.comresearchgate.net Understanding these regulatory mechanisms is essential for a complete picture of AVN production.
Genetic and Enzymatic Gaps: Incomplete and inconclusive information on the biosynthesis of AVNs has historically hindered the genetic improvement of this nutritional trait in oats. mdpi.com Although the sequencing of the oat genome provides a powerful tool, identifying and functionally characterizing all the genes involved—including transferases, hydroxylases, and methyltransferases—is an ongoing process. nih.govmdpi.com For example, the biosynthesis of AVN-B is thought to occur via the methylation of AVN-C, a reaction catalyzed by a caffeoyl-CoA O-methyltransferase (CCoAOMT) enzyme. nih.govresearchgate.net Elucidating analogous modification steps for other AVNs is a key future direction.
Biotechnological approaches, such as synthesizing AVNs in heterologous hosts like Escherichia coli, have provided valuable frameworks for studying the pathway. mdpi.comnih.gov These systems allow researchers to test enzyme function and manipulate precursor availability to clarify biosynthetic steps that are difficult to study in the complex metabolic background of the oat plant. nih.gov
Exploration of Novel Synthetic Analogs for Detailed Mechanistic Studies
The synthesis of novel analogs of this compound and related compounds is a promising avenue for conducting detailed mechanistic studies and exploring structure-activity relationships. By modifying the core structure, researchers can probe the specific chemical moieties responsible for biological effects and potentially develop compounds with enhanced activity or stability. nih.govunina.it
Notable synthetic and recombinant analogs that have been studied include:
Dihydrothis compound (dhAvD): This synthetic analog lacks the double bond found in the cinnamic acid moiety of the parent avenanthramide structure, making it chemically more stable. mdpi.com Studies on dhAvD have revealed its role in inhibiting mast cell degranulation and suppressing human breast cancer cell invasion. mdpi.comnih.gov Its enhanced stability and distinct biological activities make it a valuable tool for mechanistic exploration. mdpi.com
Tranilast: Known chemically as N-(3',4'-dimethoxycinnamoyl)anthranilic acid, Tranilast is a synthetic analog of an avenanthramide. mdpi.comunina.it It has been investigated for its anti-atopic and anti-inflammatory properties, providing insights into the pharmacological potential of the N-cinnamoylanthranilic acid scaffold. mdpi.comnih.gov
Yeast-Derived Analogs (YAvns): Genetic engineering strategies have been employed to produce novel AVN structures in microorganisms like Saccharomyces cerevisiae. mdpi.comresearchgate.net For example, YAvn I and YAvn II are analogs of AVN 2p and AVN 2c, respectively, differing in the position of the hydroxyl group on the anthranilic acid ring. mdpi.comresearchgate.net These recombinant analogs have demonstrated potent antioxidant activity, in part by upregulating antioxidant defense mechanisms like the FOXO1/SOD2 pathway. nih.govresearchgate.net
Engineered E. coli Production: Researchers have successfully engineered E. coli to produce various AVNs, including this compound, E, and F, from glucose. mdpi.comnih.gov This platform provides a strategy to generate not only natural AVNs but also novel synthetic derivatives by feeding the system different precursor molecules, which can then be used for biological evaluation. nih.govmdpi.com
The development of efficient and environmentally friendly chemical synthesis methods, such as the mixed anhydride (B1165640) method, is also crucial. unina.it Such methods facilitate the rapid production of a library of AVN analogs, enabling broader screening and more detailed structure-function analyses to identify potential pharmacophores and understand their mechanisms of action. unina.itnih.gov
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology
To achieve a holistic understanding of the biological role of this compound, future research must move towards the integration of multi-omics data. nih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of how this compound and related compounds influence cellular networks and physiological responses. nih.govnih.gov
The application of multi-omics can address several key research questions:
Regulatory Networks: By combining transcriptomic and proteomic data, researchers can identify genes and proteins that are differentially expressed in response to this compound treatment. This can reveal the signaling pathways and transcriptional regulatory networks that mediate its effects. nih.gov An untargeted metabolomics study has already identified AVNs as key biomarkers in the oat defense response to pathogens. mdpi.com
Mechanism of Action: Integrating various omics datasets can help elucidate the complex mechanisms underlying the observed bioactivities of this compound, such as its anti-inflammatory and antiproliferative effects. nih.govnih.gov For example, combining proteomic data with molecular docking simulations can validate protein targets and clarify interactions, as has been done for AVNs with targets like EGFR and MMP9 in atherosclerosis models. nih.gov
Biosynthesis and Metabolism: A multi-omics approach is invaluable for fully mapping the AVN biosynthetic pathway and its regulation. nih.gov Correlating genomic data (identifying biosynthetic gene clusters) with metabolomic data (profiling AVN content) under different conditions can help link specific genes to the production of this compound and other minor AVNs. mdpi.comnih.gov
The development of robust data integration methodologies and platforms is essential for this field. nih.gov Such an approach will allow researchers to move beyond studying single molecules and pathways to understanding the interrelationships among various cellular components in response to this compound, ultimately providing deeper insights into its role in plant biology and human health. nih.govnih.gov
Discovery and Characterization of Undiscovered this compound-Related Compounds
While over 40 distinct avenanthramides have been detected in oats, many of their structures have not been fully elucidated. mdpi.comtandfonline.com This suggests that a significant number of undiscovered AVN-related compounds may exist, possessing novel structures and potentially unique biological activities. Future research should focus on the systematic discovery and characterization of these molecules.
Recent discoveries highlight the potential for finding novel AVN structures:
New Hydroxylation Patterns: Researchers have identified a new series of avenanthramides in oat seeds that contain a 4,5-dihydroxyanthranilic acid moiety instead of the more common 5-hydroxyanthranilic acid. tandfonline.comtandfonline.comresearchgate.net These compounds, including amides formed with caffeic, p-coumaric, and ferulic acids, were shown to possess stronger radical-scavenging activity than their corresponding major AVN counterparts. tandfonline.comtandfonline.com This indicates that variations in the anthranilate portion of the molecule can significantly impact bioactivity.
Dimeric Compounds: In elicited oat leaves, new dimeric compounds of Avenanthramide B have been discovered. acs.org These molecules, classified as lignanamides, are formed by the coupling of two Avenanthramide B units. acs.org The existence of such dimers suggests that other AVNs, potentially including this compound, could undergo similar enzymatic reactions to form more complex structures.
Glycosylated Derivatives: Both glycosylated and non-glycosylated derivatives of AVNs have been identified in oat plants. nih.gov The attachment of sugar moieties can alter the solubility, stability, and bioavailability of these compounds, and a full profile of these derivatives is yet to be completed.
Advanced analytical techniques, such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for the purification and structural elucidation of these novel compounds. tandfonline.comacs.org The continued exploration of the oat metabolome, particularly under various stress conditions that induce phytoalexin production, is likely to reveal a wider diversity of this compound-related compounds. mdpi.comresearchgate.net
Deepening Understanding of Molecular Mechanisms in Various Cellular Models
Avenanthramides have demonstrated a wide range of biological activities, but a deeper understanding of their molecular mechanisms in different cellular contexts is required. Future studies should employ various cellular models to dissect the specific pathways through which this compound and its analogs exert their effects.
Key mechanistic areas for future exploration include:
Anti-inflammatory Pathways: AVNs are known to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.gov This has been observed through the reduced secretion of pro-inflammatory cytokines like IL-6 and IL-8 in endothelial cells and keratinocytes. nih.gov Synthetic analogs like Dihydrothis compound have also been shown to inhibit mast cell degranulation. nih.gov Further research could pinpoint the direct molecular targets within the NF-κB and other inflammatory cascades.
Antiproliferative and Cancer-Related Mechanisms: In cancer cell lines, AVNs can induce cell cycle arrest at the G1 phase by upregulating the p53-p21 pathway and inhibiting the phosphorylation of the retinoblastoma protein (pRB). nih.gov The synthetic analog dhAvD was found to suppress breast cancer cell invasion by inhibiting the MAPK/NF-κB and MAPK/AP-1 pathways and reducing the expression of matrix metalloproteinase-9 (MMP-9). nih.gov Molecular docking and dynamics simulations have suggested that AVNs can bind to and inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer. nih.govunisi.it Investigating these pathways in a wider range of cancer models is a critical next step.
Neuroprotective Mechanisms: In the context of neurodegenerative diseases, AVNs are thought to exert protective effects by activating the PI3K/AKT signaling pathway and its downstream target, Nrf2, which upregulates antioxidant enzymes. nih.gov They may also mitigate neuroinflammation, a key factor in the progression of these diseases. nih.gov
Cellular Transport and Metabolism: The bioavailability of AVNs appears to be relatively low. nih.gov Studies using Caco-2 cell models have shown that AVNs are transported via paracellular diffusion and are subject to efflux by transporters like P-glycoprotein (P-gp) and MRP2. acs.org Understanding these transport mechanisms is crucial for interpreting the results of in vitro studies and predicting in vivo efficacy.
By using specific cell models (e.g., endothelial cells, keratinocytes, neurons, various cancer cell lines) and advanced molecular biology techniques, researchers can continue to unravel the intricate ways in which this compound interacts with cellular machinery. mdpi.comnih.govunisi.it
Q & A
Q. How can Avenanthramide D be reliably detected and quantified in plant tissues?
this compound analysis typically employs ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS) . Authentic standards (e.g., Avenanthramide A/B) are used for calibration curves, with detection optimized via multiple reaction monitoring (MRM) modes. Sample preparation involves extraction with methanol/water mixtures to account for solubility differences. Key parameters include column selection (C18 reverse-phase), ionization mode (electrospray), and internal standardization (e.g., D-fluorophenylalanine) .
Q. What experimental models are optimal for studying this compound biosynthesis?
Oat seedlings at the five-leaf stage (Zadok Z15) are widely used, treated with benzothiadiazole (BTH) to induce biosynthesis. Tissue sampling follows a time-course protocol (0–240 hours post-treatment), focusing on middle leaves (L3) where hydroxycinnamoyl-CoA:hydroxyanthranilic acid N-hydroxycinnamoyltransferase (HHT) activity peaks. Gene expression is quantified via qPCR, with parallel metabolite profiling to correlate mRNA levels with avenanthramide accumulation .
Q. What biosynthetic pathways regulate this compound production?
this compound synthesis involves hydroxycinnamoyl-CoA esters and hydroxyanthranilic acid , catalyzed by HHT. Key precursors include coumaroyl-CoA and anthranilate derivatives. Germination enhances pathway activity, with malting increasing avenanthramide content by up to 300% in oat seedlings. Pathway regulation is linked to jasmonate signaling and oxidative stress responses .
Advanced Research Questions
Q. How does BTH treatment temporally regulate HHT gene expression and enzyme activity?
BTH induces HHT gene expression within 24–48 hours , peaking at RER (relative expression ratio) = 8.8 in leaf 3 (L3). Enzyme activity persists for 10 days post-treatment despite declining mRNA levels, suggesting post-transcriptional regulation. Avenanthramide accumulation lags by 48–96 hours, peaking at ~10,000 mg kg⁻¹ in L3. Statistical significance is assessed via one-tailed t-tests (p < 0.05) .
Q. What mechanisms explain discrepancies between avenanthramide levels and HHT activity in root tissues?
Roots exhibit high HHT mRNA but low avenanthramide content unless BTH-treated, suggesting:
- Phloem transport from shoots to roots.
- BTH upregulates ancillary biosynthetic steps (e.g., precursor availability).
- Export of avenanthramides to rhizosphere under normal conditions .
Q. How should researchers address contradictions in avenanthramide quantification across studies?
Discrepancies arise from extraction efficiency (e.g., solvent polarity), matrix effects (e.g., oat lipid interference), and calibration curve linearity. Standardization using certified reference materials (CRMs) and inter-laboratory validation is critical. Data should report recovery rates and limit of quantification (LOQ) .
Q. What statistical methods are recommended for analyzing avenanthramide data?
Q. Can germination protocols enhance this compound yields for experimental use?
Yes. Malting oat seeds for 5–7 days at 15–20°C increases avenanthramide content by activating phenylpropanoid pathways. Quantification via HPLC reveals 120–300% increases post-germination, with cultivar-specific variation (e.g., Avena sativa vs. wild Avena species) .
Methodological Recommendations
- Gene Expression Studies : Include null (0-hour) controls and normalize mRNA levels to housekeeping genes (e.g., actin).
- Metabolite Transport : Use phloem sap analysis and radiolabeled tracers to validate translocation hypotheses .
- Germination Optimization : Screen oat germplasm for high-avenanthramide cultivars to improve baseline yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
